

In Vitro Binding Competition Assays: A Comparative Guide for HYNIC-iPSMA TFA

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Compound of Interest		
Compound Name:	HYNIC-iPSMA TFA	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro binding characteristics of HYNIC-iPSMA, a ligand used for molecular imaging of tumors, particularly in prostate cancer.[1][2] The data presented is derived from in vitro binding competition assays, which are crucial for determining the affinity and specificity of a ligand for its target receptor, in this case, the prostate-specific membrane antigen (PSMA).

Comparative Binding Affinity of PSMA-Targeted Ligands

The binding affinity of a ligand to its receptor is a critical parameter in drug development and molecular imaging. It is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of HYNIC-iPSMA and other PSMA-targeted ligands from competitive binding assays. These assays typically utilize a known radioligand and measure the ability of the test compound (e.g., HYNIC-iPSMA) to displace it from the PSMA receptor on cancer cells, such as the LNCaP human prostate carcinoma cell line.



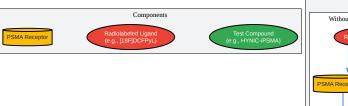
Compound	Ki (nM)	IC50 (nM)	Cell Line	Competitive Radioligand	Reference
HYNIC- iPSMA	3.11	-	LNCaP	[18F]DCFPyL	[3]
HTK03180	11.6	-	LNCaP	[18F]DCFPyL	[3]
KL01099	8.96	-	LNCaP	[18F]DCFPyL	[3]
KL01127	10.8	-	LNCaP	[18F]DCFPyL	[3]
PSMA-T3	-	70-80	LNCaP cell membranes	[1311]I- MIP1095	[4]
PSMA-T4	-	70-80	LNCaP cell membranes	[1311]I- MIP1095	[4]
PSMA-11	-	>100	LNCaP cell membranes	[1311]I- MIP1095	[4]
PSMA-D4	-	28.7 ± 5.2	LNCaP cell membranes	[177Lu]Lu- PSMA-617	[5]
PSMA-I&T	-	61.1 ± 7.8	LNCaP cell membranes	[177Lu]Lu- PSMA-617	[5]

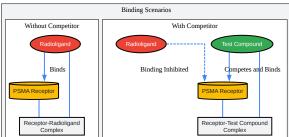
Table 1: In vitro PSMA Binding Affinities of HYNIC-iPSMA and Competitor Ligands.

Principle of In Vitro Binding Competition Assay

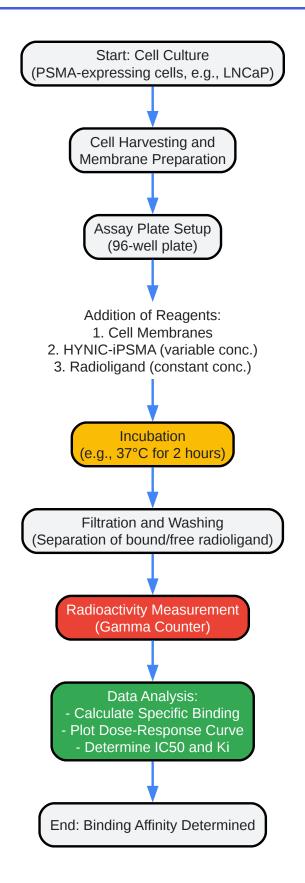
In vitro binding competition assays are based on the principle of competitive binding between a labeled ligand (radioligand) and an unlabeled test compound for a specific receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the binding affinity of the test compound can be determined.











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